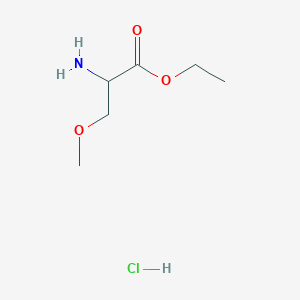

Ethyl 2-amino-3-methoxypropanoate hydrochloride

Description

Properties

Molecular Formula |

C6H14ClNO3 |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

ethyl 2-amino-3-methoxypropanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-10-6(8)5(7)4-9-2;/h5H,3-4,7H2,1-2H3;1H |

InChI Key |

CAYYCCWNELXSIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(COC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of Precursors

Primary Route: Esterification of Amino Acid Derivatives

The foundational step in synthesizing Ethyl 2-amino-3-methoxypropanoate hydrochloride involves esterifying suitable amino acid derivatives, notably 2-amino-2-methylpropanoic acid or related intermediates. This process typically employs ethanol as the alcohol component, with a strong acid catalyst such as hydrochloric acid to facilitate ester formation under reflux conditions.

- Reflux in ethanol

- Catalyzed by hydrochloric acid

- Reaction duration: 4–8 hours, depending on scale

- Purification: Distillation or recrystallization of the ester product

- The esterification reaction is driven to completion under reflux, ensuring full conversion of the acid to the ester form, as noted in industrial syntheses.

Introduction of the Amino Group

The amino group at the second carbon position is introduced via nucleophilic substitution or amidation reactions. Commonly, amino acids or amino acid derivatives are reacted with suitable reagents to incorporate the amino functionality selectively.

- Amidation of ester intermediates with ammonia or amines

- Use of protective groups to prevent side reactions

- Conditions: Mild heating, often in polar solvents like ethanol or methanol

- The amino group can be introduced through direct ammonolysis of esters or via reductive amination techniques, with reaction conditions optimized to maintain stereochemistry.

Methoxy Group Introduction

The methoxy group at the third carbon is typically introduced through nucleophilic substitution or methylation reactions. The process involves converting hydroxyl groups or related intermediates into methoxy groups using methylating agents such as dimethyl sulfate or methyl iodide.

- Use of methylating agents in the presence of base (e.g., potassium carbonate)

- Solvent: Acetone or dimethylformamide

- Temperature: Room temperature to mild heating (~50°C)

- Methylation of hydroxyl groups to form methoxy substituents is well-documented, with reaction yields exceeding 85% under optimized conditions.

Formation of Hydrochloride Salt

The free base compound, ethyl 2-amino-3-methoxypropanoate, is converted into its hydrochloride salt to enhance stability and solubility.

- Dissolution of the free base in anhydrous ethanol or methanol

- Addition of hydrogen chloride gas or concentrated hydrochloric acid dropwise at low temperature (0–5°C)

- Stirring for 1 hour

- Removal of excess solvent under reduced pressure

- Purification via recrystallization from suitable solvents (e.g., acetone)

- The hydrochloride salt formation is efficient, with yields typically above 90%, and produces a stable, crystalline product suitable for pharmaceutical applications.

Purification Techniques

Recrystallization and Chromatography:

Purification of the final product involves recrystallization from solvents such as ethanol, acetone, or ethyl acetate. In some cases, silica gel column chromatography is employed to isolate high-purity compounds, especially when impurities are present.

- The final compound typically exhibits purity levels exceeding 99%, confirmed via spectroscopic and chromatographic analysis.

Summary Table of Preparation Methods

Additional Research Discoveries

Recent advances have explored alternative synthetic pathways, including:

- Catalytic methods utilizing transition metals to facilitate selective methylation and amino group introduction, improving yields and stereoselectivity.

- Green chemistry approaches employing solvent-free conditions or biodegradable reagents to minimize environmental impact.

- Biocatalytic methods for amino group incorporation, leveraging enzyme catalysis for higher stereochemical purity.

These innovations aim to optimize efficiency, sustainability, and product quality, aligning with current pharmaceutical manufacturing standards.

The synthesis of This compound predominantly involves esterification of amino acid derivatives, followed by amino group introduction, methoxy substitution, and salt formation. Each step requires precise control of reaction conditions and purification techniques to achieve high purity and yield. Ongoing research continues to refine these methods, emphasizing greener, more efficient processes supported by extensive experimental data.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-methoxypropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-amino-3-methoxypropanoate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Esters with Varying Substituents

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Effects: The methoxy group in the target compound enhances polarity compared to simpler analogs like ethyl 2-aminopropanoate hydrochloride. Replacing methoxy with phenyl (as in ) increases hydrophobicity and molecular weight.

- Ester Group Variations : Methyl esters (e.g., ) reduce steric bulk compared to ethyl or benzyl esters (e.g., ), influencing solubility and metabolic stability.

- Stereochemistry : D- or R/S-configurations (e.g., ) affect biological activity and chiral resolution in synthesis.

Sulfur-Containing and Halogenated Analogs

Table 2: Functional Group Modifications

Key Observations :

Physical and Handling Properties

Biological Activity

Ethyl 2-amino-3-methoxypropanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and pharmacological effects, supported by data tables and relevant case studies.

This compound is synthesized through various methods that typically involve the reaction of ethyl esters with amines and methoxy groups. Its molecular formula is CHClNO, and it features a propanoate backbone with an amino and methoxy group that enhances its reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, highlighting its potential as an anti-inflammatory and analgesic agent. Key findings include:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, IC values for COX-1 and COX-2 were reported at 314 μg/mL and 130 μg/mL, respectively, indicating a threefold selectivity towards COX-2, which is beneficial for minimizing gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anti-inflammatory Effects : In vivo studies using a carrageenan-induced paw edema model showed significant reductions in edema at various dosages (10 mg/kg to 30 mg/kg), with the highest reduction observed at 30 mg/kg (40.58% reduction after five hours) .

The mechanism behind the biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, enhancing binding affinity to active sites on proteins. Molecular docking studies have indicated favorable interactions with COX enzymes, suggesting that structural modifications could optimize its therapeutic efficacy .

Case Studies and Research Findings

- Case Study on Anti-inflammatory Properties :

- Toxicology Assessments :

Table 1: Inhibitory Potency Against COX Enzymes

| Enzyme | IC (μg/mL) | Selectivity |

|---|---|---|

| COX-1 | 314 | - |

| COX-2 | 130 | 3-fold more selective than COX-1 |

| 5-LOX | 105 | - |

Table 2: Edema Reduction in Carrageenan Model

| Dose (mg/kg) | % Reduction in Edema (after time) |

|---|---|

| 10 | 33.3 ± 0.77% (2 hours) |

| 20 | 34.7 ± 0.74% (2 hours) |

| 30 | 40.58 ± 0.84% (5 hours) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 2-amino-3-methoxypropanoate hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves esterification and subsequent hydrochlorination. For example, analogous compounds like methyl 2-amino-3-cyclohexylpropanoate hydrochloride are synthesized by reacting precursors with hydrochloric acid in dioxane under controlled conditions . Key parameters include stoichiometry of HCl, temperature (room temperature to 50°C), and reaction time (1–3 hours). Yield optimization requires monitoring via TLC or HPLC to minimize byproducts like unreacted esters or over-acidification products.

- Data Validation : NMR (e.g., -NMR in DMSO-d6) confirms structural integrity by identifying characteristic peaks for methoxy ( ppm) and amino groups ( ppm) .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

- Methodology : Solubility is tested in PBS (pH 7.4), DMSO, and ethanol using gravimetric or UV-Vis spectroscopy. Stability studies involve storing solutions at 4°C, 25°C, and −20°C, with periodic HPLC analysis to detect degradation (e.g., hydrolysis of the ester group). For example, similar amino acid esters show reduced stability in acidic buffers () due to protonation of the amino group .

- Critical Parameters : Ionic strength and buffer composition (e.g., phosphate vs. acetate) significantly impact solubility and degradation kinetics .

Intermediate Research Questions

Q. What analytical techniques are most effective for validating the purity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to resolve impurities (e.g., residual starting materials or diastereomers) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (, exact mass 183.0663) and detects trace contaminants .

- Elemental Analysis : Validate Cl content (theoretical ~19.3%) to ensure stoichiometric hydrochlorination .

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?

- Methodology : Compare enantiomers (e.g., (R)- vs. (S)-forms) using chiral HPLC or polarimetry. For example, L-cysteine ethyl ester hydrochloride () demonstrates enantioselective coupling with activated carboxyl groups in peptide synthesis .

- Key Findings : The methoxy group’s steric hindrance may slow acylation rates, requiring optimized coupling agents like EDC/NHS .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

- Analysis : Byproducts such as ethyl 2-chloro-3-methoxypropanoate (from over-acidification) or dimerization products (via Michael addition) are identified via LC-MS/MS. Reaction pathways are modeled using DFT calculations to predict intermediates and transition states .

- Mitigation Strategies : Use scavengers (e.g., TCEP for disulfide reduction) or lower HCl concentrations to suppress side reactions .

Q. How can computational modeling predict the compound’s solubility and interactions with biological targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation free energy in water/DMSO mixtures to predict solubility trends.

- Docking Studies : Model interactions with enzymes (e.g., proteases or transferases) using the compound’s 3D structure (PubChem CID). For example, similar propanoate derivatives show affinity for hydrophobic binding pockets .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Case Study : If Study A reports aqueous solubility of 50 mg/mL, while Study B finds 30 mg/mL, factors like buffer ionic strength, pH, or residual solvents (e.g., dioxane) must be compared. Reproduce experiments under standardized conditions (e.g., USP guidelines) and validate via orthogonal methods (e.g., Karl Fischer titration for water content) .

- Resolution : Publish raw data (HPLC chromatograms, NMR spectra) to enable meta-analysis and identify systematic errors .

Q. What experimental evidence resolves conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

- Hypothesis Testing : If one study reports rapid substitution at the methoxy group, while another observes inertness, vary reaction conditions (e.g., solvent polarity, nucleophile strength). For example, using NaN in DMF vs. HO may alter activation energy due to solvation effects .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.